Bepridil

Description

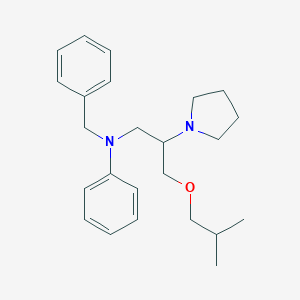

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEATEWHFDRYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022663 | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 6.55e-03 g/L | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64706-54-3 | |

| Record name | Bepridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPRIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bepridil: A Comprehensive Pharmacological Profile and Off-Target Effect Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile characterized by interactions with multiple ion channels and intracellular proteins. Initially developed for the management of angina pectoris, its clinical use has been significantly curtailed due to proarrhythmic risks, primarily Torsades de Pointes, stemming from its off-target effects. This technical guide provides an in-depth analysis of this compound's pharmacological properties, including its mechanism of action, pharmacokinetics, and a detailed examination of its off-target interactions. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also provided to support further research and drug development efforts.

Pharmacological Profile

This compound exerts its therapeutic effects through the modulation of several key physiological processes. While classified as a calcium channel blocker, its activity extends to other ion channels and intracellular signaling molecules.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial contractility and oxygen demand.[1] However, it is a non-selective agent, also inhibiting fast sodium channels and various potassium channels, contributing to its antiarrhythmic and proarrhythmic properties.[1] Furthermore, this compound is a potent calmodulin antagonist, which interferes with intracellular calcium signaling.[1]

Therapeutic Indications

This compound was historically indicated for the treatment of chronic stable angina.[1] Due to its complex ion channel activity, it also exhibits antiarrhythmic and antihypertensive effects. However, its use is now largely restricted due to safety concerns.

Pharmacokinetics and Metabolism

This compound is well-absorbed orally and undergoes extensive hepatic metabolism. It has a long elimination half-life, which allows for once-daily dosing. The majority of the drug is bound to plasma proteins.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interactions with its primary targets and notable off-target molecules.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Bioavailability | ~60% | Human | [1] |

| Protein Binding | >99% | Human | |

| Volume of Distribution (Vd) | 15.3 ± 10.9 L/kg | Human | |

| Elimination Half-life | 24-50 hours | Human | |

| Clearance | 0.524 ± 0.215 L·kg−1·h−1 | Human |

Table 2: On-Target and Off-Target Activity of this compound (IC50, Ki, Kd)

| Target | Activity | Value (µM) | Assay Type | Species | Reference |

| On-Target | |||||

| L-type Ca2+ Channels | IC50 | Varies by tissue | Electrophysiology | Various | [1] |

| Off-Target | |||||

| hERG (IKr) | IC50 | 13.2 | Electrophysiology | Guinea Pig | |

| IKs | IC50 | 6.2 | Electrophysiology | Guinea Pig | |

| IKNa | IC50 | 2.2 | Electrophysiology | Guinea Pig | |

| Ito | IC50 | ~3 | Electrophysiology | Sheep | |

| IKATP | IC50 | 6.6-10.5 | Electrophysiology | Guinea Pig | |

| Kv1.5 | IC50 | 6.6 | Electrophysiology | Human | |

| TREK-1 | IC50 | 0.59 | Electrophysiology | Human | |

| Fast Na+ Channels | IC50 | 30-300 | Electrophysiology | Guinea Pig | |

| Calmodulin | IC50 | 8 | Enzyme Assay | Bovine | |

| Calmodulin | Ki | 2.2 | Binding Assay | ||

| Calmodulin | Kd | 6.2 | Binding Assay | ||

| Mitochondrial Membranes | Kd | 17 | Binding Assay | Rat | [2] |

| α1-Adrenergic Receptor | Ki | ~4 | Radioligand Binding | ||

| Muscarinic Receptors | Ki | >10 | Radioligand Binding |

Off-Target Effects and Proarrhythmic Risk

The most significant off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel prolongs the QT interval of the electrocardiogram, a key risk factor for the development of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.

Mechanism of hERG Blockade and Torsades de Pointes

This compound blocks the hERG channel by binding to a site within the channel's pore. This "trapping" mechanism, where the drug becomes lodged within the channel, contributes to its potent inhibitory effect. The resulting delay in ventricular repolarization creates an electrophysiological substrate for early afterdepolarizations, which can trigger Torsades de Pointes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on specific ion channel currents (e.g., L-type Ca2+, hERG) in isolated cardiomyocytes or heterologous expression systems.

Materials:

-

Isolated cardiomyocytes or cells stably expressing the ion channel of interest (e.g., HEK293 cells).

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for micropipette fabrication.

-

Micromanipulator.

-

Perfusion system.

-

External solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare fresh external and internal solutions daily.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Plate isolated cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with external solution at a constant rate.

-

Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for hERG channels).

-

Apply a specific voltage-clamp protocol to elicit the ion channel currents of interest.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the ion channel currents at each drug concentration until a steady-state effect is reached.

-

Wash out the drug with the external solution to assess the reversibility of the effect.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value for this compound's effect on the specific ion channel.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the effects of this compound on ion channels expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the ion channel of interest.

-

TEVC amplifier and data acquisition system.

-

Microelectrodes (voltage and current).

-

Micromanipulators.

-

Recording chamber.

-

Oocyte recording solution (e.g., ND96 containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.6 with NaOH).

-

3 M KCl for filling microelectrodes.

-

This compound stock solution.

Procedure:

-

Inject oocytes with the cRNA of the target ion channel and incubate for 2-5 days to allow for protein expression.

-

Place an oocyte in the recording chamber perfused with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential to a holding potential.

-

Apply a voltage-clamp protocol to elicit the ion channel currents.

-

Record baseline currents.

-

Perfuse the chamber with the recording solution containing different concentrations of this compound.

-

Record currents at each concentration.

-

Perform data analysis to determine the IC50 value.

Calmodulin (CaM) Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for calmodulin.

Materials:

-

Purified calmodulin.

-

Radiolabeled calmodulin ligand (e.g., [3H]-W-7).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl buffer containing CaCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a series of tubes, add a fixed concentration of purified calmodulin and the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.

Caption: this compound's multifaceted mechanism of action.

Caption: Pathway from hERG channel blockade to Torsades de Pointes.

Caption: Experimental workflow for whole-cell patch clamp.

Conclusion

This compound's complex pharmacological profile, characterized by its non-selective interactions with multiple ion channels and calmodulin, underscores the importance of comprehensive off-target screening in drug development. While its primary calcium channel blocking activity provided therapeutic benefit in angina, its potent inhibition of the hERG potassium channel led to significant proarrhythmic risks, ultimately limiting its clinical utility. The detailed pharmacological data, experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers investigating ion channel modulators and for drug development professionals seeking to mitigate off-target liabilities in novel therapeutic candidates. A thorough understanding of a compound's full pharmacological signature is paramount for ensuring both efficacy and safety.

References

Bepridil's Effects on Intracellular Calcium Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bepridil is a long-acting, non-selective calcium channel blocker with a complex pharmacological profile that distinguishes it from other agents in its class, such as verapamil, nifedipine, and diltiazem.[1][2] While its primary therapeutic application has been in the management of chronic stable angina, its multifaceted mechanism of action provides a rich area of study for understanding intracellular calcium (Ca²⁺) signaling.[1][2] this compound not only blocks the influx of extracellular Ca²⁺ through sarcolemmal ion channels but also exerts significant effects on intracellular Ca²⁺ handling and calmodulin-dependent pathways.[1][3] This guide provides an in-depth technical overview of this compound's core effects on the intricate network of intracellular Ca²⁺ signaling, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanisms of Action on Intracellular Calcium Signaling

This compound's influence on intracellular Ca²⁺ homeostasis is comprehensive, targeting multiple points of regulation from influx and efflux at the plasma membrane to release and reuptake from internal stores.

Inhibition of Sarcolemmal Calcium Influx

A primary mechanism of this compound is the blockade of Ca²⁺ entry from the extracellular space into the cytosol.

-

Voltage-Gated Calcium Channels (VGCCs): this compound inhibits the transmembrane influx of Ca²⁺ by blocking slow (L-type) calcium channels.[1] This action reduces the Ca²⁺ available for excitation-contraction coupling in cardiac and vascular smooth muscle.[4] Studies have shown a half-blocking concentration (IC50) for Ca²⁺ currents as low as 0.5 µM.[5] Additionally, this compound has been demonstrated to block recombinant Caᵥ3.2 (T-type) channels with an IC50 of approximately 5 µM.[6]

-

Receptor-Operated Calcium Channels (ROCCs): Unlike many other calcium channel blockers, this compound also effectively inhibits receptor-operated channels, which are activated by agonist binding rather than membrane depolarization.[3][7][8] This contributes to its vasorelaxant properties by attenuating Ca²⁺ influx stimulated by vasoconstrictors like norepinephrine.[7]

Modulation of Intracellular Calcium Stores

This compound directly interacts with the machinery controlling Ca²⁺ storage and release from organelles.

-

Sarcoplasmic/Endoplasmic Reticulum (SR/ER): this compound has been shown to inhibit the Ca²⁺-dependent ATPase of the sarcoplasmic reticulum (SR), the enzyme responsible for pumping Ca²⁺ from the cytosol back into the SR lumen (SERCA).[9][10] In human neutrophils, this compound induces a concentration-dependent increase in cytosolic Ca²⁺ by releasing it from the endoplasmic reticulum in a phospholipase C-independent manner.[11] This effect was demonstrated by the fact that this compound pretreatment abolished the Ca²⁺ release typically induced by the SERCA inhibitor thapsigargin.[11]

-

Mitochondria: The mitochondrion is a key regulator of cellular Ca²⁺, and this compound significantly impacts its function. At concentrations above 25 µM, this compound inhibits the rate of mitochondrial Ca²⁺ uptake, with a 50% inhibition observed at 93 µM.[12] Conversely, it is a more potent inhibitor of Na⁺-induced Ca²⁺ release from mitochondria, with an IC50 of 11 µM.[12] At concentrations below 10 µM, it can inhibit ATP hydrolysis-linked Ca²⁺ absorption by mitochondria without affecting respiration-linked uptake.[13]

Inhibition of Sarcolemmal Calcium Efflux

-

Sodium-Calcium Exchanger (NCX): this compound is a known inhibitor of the Na⁺/Ca²⁺ exchanger, a critical mechanism for extruding Ca²⁺ from the cell, particularly in cardiac myocytes.[3][14] It suppresses the NCX current (Iɴᴄₓ) in a concentration-dependent manner, with reported IC50 values of 8.1 µM in guinea pig ventricular myocytes and an inhibitory constant (Ki) of 30 µM in cardiac sarcolemmal vesicles.[15][16][17] This inhibition is competitive with respect to Na⁺ and appears to occur from the cytosolic side of the membrane.[17][18]

Calmodulin Antagonism

A defining characteristic of this compound is its action as a potent calmodulin (CaM) antagonist.[1][19][20] By binding to the Ca²⁺-CaM complex, this compound prevents the activation of numerous downstream enzymes.[21]

-

Mechanism: this compound binds directly to calmodulin in a Ca²⁺-dependent manner, competitively inhibiting its interaction with target proteins.[21][22]

-

Downstream Effects: This antagonism inhibits CaM-dependent enzymes, including myosin light chain kinase (MLCK) in smooth muscle, which leads to vasorelaxation, and Ca²⁺/CaM-dependent cyclic nucleotide phosphodiesterase.[3][21] This action is distinct from classical calcium channel blockers and contributes significantly to its overall pharmacological profile.[19]

Effects on Other Ion Channels

This compound also blocks other key ion channels, which can indirectly influence Ca²⁺ signaling and cellular excitability.[4]

-

Sodium (Na⁺) Channels: It produces a concentration-dependent block of fast Na⁺ inward currents with an IC50 of 30 µM.[5]

-

Potassium (K⁺) Channels: this compound inhibits several types of K⁺ channels, including delayed rectifier K⁺ channels (Iₖᵣ and Iₖₛ), K(ATP), and TREK-1 channels, with IC50 values in the low micromolar range.[14][23]

Quantitative Data Presentation

The following tables summarize the reported quantitative data on this compound's inhibitory and binding activities across its various molecular targets.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels and Transporters

| Target | Species/System | IC50 / Ki | Reference(s) |

| Voltage-Gated Ca²⁺ Channels | Guinea Pig Ventricular Cells | 0.5 µM | [5] |

| Caᵥ3.2 (T-type) Channels | Recombinant Cell Line | ~5 µM | [6] |

| Voltage-Gated Na⁺ Channels | Rat Ventricular Cells | 30 µM | [5] |

| Na⁺/Ca²⁺ Exchanger (NCX) | Guinea Pig Ventricular Myocytes | 8.1 µM | [15][16] |

| Na⁺/Ca²⁺ Exchanger (NCX) | Cardiac Sarcolemmal Vesicles | Ki = 30 µM | [17] |

| Inward K(ATP) Channel Current | Not Specified | 6.6 µM | [14] |

| Outward K(ATP) Channel Current | Not Specified | 10.5 µM | [14] |

| K(Na) Channel Current | Not Specified | 2.2 µM | [14] |

| Iₖₛ (Slow Delayed Rectifier K⁺) | Not Specified | 6.2 µM | [23] |

| Iₖᵣ (Rapid Delayed Rectifier K⁺) | Not Specified | 13.2 µM | [23] |

| BKca Channel | Not Specified | 1.87 µM | [23] |

| TREK-1 K⁺ Channel | HEK-293 Cells | 0.59 µM | [23] |

| Na⁺-induced Ca²⁺ Release (Mito.) | Rabbit Heart Mitochondria | 11 µM | [12] |

| Ca²⁺ Uptake (Mitochondria) | Rabbit Heart Mitochondria | 93 µM | [12] |

Table 2: this compound's Interaction with Calmodulin (CaM) and Downstream Enzymes

| Target/Assay | Species/System | IC50 / Ki / Kd | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | Not Specified | Ki = 2.2 µM | [21] |

| [³H]this compound Binding to CaM | Not Specified | IC50 = 4 µM | [21] |

| This compound Binding to CaM | Not Specified | Kd = 6.2 µM | [21] |

Experimental Protocols

Protocol for Measurement of Intracellular Ca²⁺ Concentration Using Fura-2

This protocol provides a generalized method for measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[24][25][26][27]

4.1.1 Materials and Reagents

-

Cultured cells plated on glass coverslips or in black, clear-bottom 96-well plates.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

-

Pluronic F-127 (20% solution in DMSO) to aid dye solubilization.

-

Physiological salt solution (e.g., HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.4) with and without Ca²⁺.

-

Probenecid (optional, to inhibit dye extrusion by organic anion transporters).

-

Reagents for calibration: Ionomycin or Triton X-100 (for maximum fluorescence, Rₘₐₓ) and a Ca²⁺ chelator like EGTA (for minimum fluorescence, Rₘᵢₙ).

4.1.2 Procedure

-

Cell Preparation: Culture cells to 80-90% confluency. For suspension cells, harvest and wash them, resuspending at a desired concentration (e.g., 1 x 10⁶ cells/mL).

-

Dye Loading Solution Preparation: Freshly prepare the loading buffer. Dilute the Fura-2 AM stock solution in the physiological salt solution to a final concentration of 1-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to the solution and vortex vigorously to prevent dye precipitation.

-

Cell Loading: Remove the culture medium from adherent cells and wash once with the salt solution. Add the Fura-2 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C or room temperature in the dark. The optimal time and temperature should be determined empirically for each cell type.[24][27]

-

Washing and De-esterification: After incubation, remove the loading solution and wash the cells 2-3 times with the salt solution to remove extracellular dye. Add fresh salt solution (containing probenecid if necessary) and incubate for an additional 15-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[26]

-

Fluorescence Measurement: Place the plate or coverslip into a fluorescence plate reader or an inverted microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.[24][26]

-

Data Acquisition: Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes. Add the experimental compound (e.g., this compound) followed by an agonist or other stimulus, and continue recording the change in the fluorescence ratio over time.

-

Calibration: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin (~5-10 µM) or a detergent like Triton X-100 to saturate the dye with Ca²⁺ and obtain Rₘₐₓ. Subsequently, add a high concentration of a Ca²⁺ chelator like EGTA (~10-20 mM) to remove all Ca²⁺ and obtain Rₘᵢₙ.[25]

-

Data Analysis: The F₃₄₀/F₃₈₀ ratio is used to calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₒ₂), where Kₔ is the dissociation constant of Fura-2 (~224 nM).[27]

Protocol for Assessing this compound Binding to Calmodulin

The interaction between this compound and calmodulin can be quantified using a competitive binding assay with radiolabeled this compound.[21]

4.2.1 Methodology Outline

-

Preparation: Purified calmodulin is incubated with [³H]this compound in a buffer containing Ca²⁺ to allow for the formation of the Ca²⁺-calmodulin-[³H]this compound complex.

-

Competition: In parallel incubations, increasing concentrations of unlabeled this compound (or other competitor compounds) are added to compete for the binding sites on calmodulin.

-

Separation: The protein-bound radioligand is separated from the free radioligand using a technique like equilibrium column binding or gel filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. Scatchard analysis can be further used to calculate the dissociation constant (Kd) and the number of binding sites.[21]

Mandatory Visualizations

// Connections this compound -> VGCC [label="Inhibits", dir=back, arrowhead=tee]; this compound -> ROCC [label="Inhibits", dir=back, arrowhead=tee]; this compound -> NCX [label="Inhibits", dir=back, arrowhead=tee]; this compound -> NaCh [label="Inhibits", dir=back, arrowhead=tee]; this compound -> KCh [label="Inhibits", dir=back, arrowhead=tee]; this compound -> SERCA [label="Inhibits", dir=back, arrowhead=tee]; this compound -> MitoUptake [label="Inhibits", dir=back, arrowhead=tee]; this compound -> MitoRelease [label="Inhibits", dir=back, arrowhead=tee]; this compound -> CaMCa [label="Antagonizes", dir=back, arrowhead=tee];

Ca -> CaM; CaM -> CaMCa; } end_dot Figure 1: Overview of this compound's multiple sites of action on calcium signaling pathways.

// Nodes Ca_increase [label="↑ Intracellular [Ca²⁺]", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM [label="Calmodulin (CaM)\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; CaMCa [label="Ca²⁺-Calmodulin Complex\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzymes [label="CaM-Dependent Enzymes\n(e.g., MLCK, PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Responses\n(e.g., Smooth Muscle Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ca_increase -> CaM [label="Binds (4 Ca²⁺)"]; CaM -> CaMCa [label="Activation"]; CaMCa -> Enzymes [label="Activates"]; Enzymes -> Response [label="Leads to"];

This compound -> CaMCa [label="Binds & Antagonizes", arrowhead=tee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; } end_dot Figure 2: this compound's antagonistic action on the Calmodulin (CaM) signaling pathway.

// Nodes Start [label="Start: Prepare Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDye [label="Prepare Fura-2 AM\nLoading Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; LoadCells [label="Incubate Cells with Dye\n(30-60 min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to Remove\nExtracellular Dye", fillcolor="#FFFFFF", fontcolor="#202124"]; DeEsterify [label="Allow De-esterification\n(15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Baseline Ratio\n(F340/F380)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCompound [label="Add this compound / Stimulus", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record Fluorescence\nRatio Change", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calibrate [label="Calibrate with Ionomycin (Rmax)\nand EGTA (Rmin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate [Ca²⁺]i using\nGrynkiewicz Equation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareDye; PrepareDye -> LoadCells; LoadCells -> Wash; Wash -> DeEsterify; DeEsterify -> Measure; Measure -> AddCompound; AddCompound -> Record; Record -> Calibrate; Calibrate -> Analyze; Analyze -> End; } end_dot Figure 3: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Conclusion

This compound's interaction with intracellular calcium signaling pathways is remarkably complex and extensive. It deviates significantly from the more selective profiles of other calcium channel blockers by targeting a wide array of regulatory points. Its actions include the inhibition of voltage-gated and receptor-operated calcium channels, suppression of the Na⁺/Ca²⁺ exchanger, modulation of Ca²⁺ handling by the sarcoplasmic reticulum and mitochondria, and potent antagonism of the crucial Ca²⁺ sensor, calmodulin.[1][3][12][21] This multifaceted profile, supported by the quantitative data presented, underscores this compound's utility as a valuable pharmacological tool for dissecting the complex roles of Ca²⁺ in cellular physiology and pathophysiology. For drug development professionals, understanding this intricate mechanism is critical for appreciating both its therapeutic potential and its capacity for off-target effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 5. This compound block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of this compound on the Ca-dependent ATPase activity of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Effect of the antianginal drug this compound on intracellular Ca2+ release and extracellular Ca2+ influx in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of this compound, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride | Calcium Channel | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. Blocking effect of this compound on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2. Mechanism of inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The effects of this compound, compared with calcium-channel inhibitors and calmodulin antagonists on both spontaneous activity and contractions induced by potassium or phenylephrine in rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. hellobio.com [hellobio.com]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Bepridil as a Potential Broad-Spectrum Inhibitor of Filoviruses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Filoviruses, including Ebola (EBOV) and Marburg (MARV) viruses, are pathogens of significant global health concern, capable of causing severe and often fatal hemorrhagic fevers. With limited approved therapeutics, there is an urgent need for effective, broad-spectrum antiviral agents. This document details the preclinical evidence supporting the repositioning of bepridil, a calcium channel blocker previously used for angina, as a potent pan-filovirus inhibitor. This compound has been shown to inhibit multiple filoviruses, including EBOV, MARV, Sudan virus (SUDV), and Ravn virus (RAVV), at low micromolar concentrations in vitro. Its mechanism of action is believed to involve the inhibition of a late stage of viral entry, potentially by binding to the viral glycoprotein (GP) and preventing its fusion with the endosomal membrane. Furthermore, compelling in vivo data from murine models of both Ebola and Marburg virus disease demonstrate high survival rates following this compound treatment. This guide consolidates the available quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive technical resource for the research and drug development community.

Introduction

Filoviridae is a family of viruses that can cause severe hemorrhagic fever with high fatality rates in humans and non-human primates[1][2]. The sporadic and unpredictable nature of outbreaks, as exemplified by the 2013-2016 West Africa Ebola epidemic, highlights the critical need for readily available and broadly active antiviral therapeutics[3]. While recent progress has yielded an approved vaccine and monoclonal antibody treatments for Ebola virus (specifically the Zaire ebolavirus species), no approved therapeutics exist for other pathogenic filoviruses like Marburg virus[4].

The strategy of repurposing drugs already approved for other indications offers an accelerated pathway for identifying new antiviral treatments. Through systematic screening of approved drug libraries, this compound was identified as a potent inhibitor of filovirus infection[2][5]. This compound is a calcium channel blocker with a complex mechanism of action, affecting L-type calcium channels, fast sodium channels, and calmodulin[6][7]. Although its use for angina in some countries was discontinued due to cardiovascular side effects, its demonstrated efficacy against filoviruses warrants further investigation as a lead compound for a pan-filovirus therapeutic[5].

Mechanism of Action

The primary mechanism of this compound's anti-filovirus activity is the inhibition of viral entry into the host cell[2][5]. Filovirus entry is a multi-step process mediated by the viral glycoprotein (GP) and is a promising target for therapeutic intervention[8].

Filovirus Entry Pathway:

-

Attachment & Internalization: The virion attaches to the host cell surface and is internalized, primarily through macropinocytosis, into endosomal vesicles[8][9].

-

Endosomal Processing: Within the late endosome, host cysteine proteases, such as Cathepsin B and L, cleave the GP, removing a mucin-like domain and exposing the receptor-binding site[8][10].

-

Receptor Binding: The cleaved GP then binds to its endosomal receptor, Niemann-Pick C1 (NPC1)[8].

-

Membrane Fusion: NPC1 binding triggers conformational changes in GP, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm[8].

This compound is thought to interrupt this cascade at a late stage, after the virus has been internalized but before membrane fusion occurs[2][5]. Evidence suggests that this compound, along with other inhibitors like sertraline and toremifene, may bind directly within a cavity of the viral GP, destabilizing it and preventing the fusion event[5][11]. Additionally, as a cationic amphiphilic drug, this compound may accumulate in and disrupt the function of acidic organelles like late endosomes, potentially by altering pH or interfering with lipid and ion homeostasis through mechanisms such as blocking two-pore channels (TPCs)[12][13].

In Vitro Efficacy

This compound demonstrates broad-spectrum activity against multiple species of filoviruses in cell culture-based assays. Its potency is typically measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The data consistently show inhibition in the low micromolar range across various virus strains and cell types.

| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Max Response (%) | Reference |

| Ebola Virus (EBOV) | Cell-based ELISA | Vero E6 | 5.52 ± 0.28 | 94 ± 0.7 | [5] |

| Ebola Virus (EBOV) | VLP Entry Assay | Vero E6 | 5.0 | N/A | [11] |

| Ebola Virus (EBOV) | VLP Entry Assay | HepG2 | 3.2 | N/A | [11] |

| Marburg Virus (MARV) | Cell-based ELISA | Vero E6 | 5.99 ± 1.05 | 95 ± 4.2 | [2][5] |

| Sudan Virus (SUDV) | Cell-based ELISA | Vero E6 | 6.51 ± 0.28 | 98 ± 0.4 | [14] |

| Ravn Virus (RAVV) | Cell-based ELISA | Vero E6 | 5.86 ± 0.17 | 100 ± 0.4 | [14] |

In Vivo Efficacy

The promising in vitro results have been successfully translated into animal models of filovirus disease. Studies using lethal mouse models for both Ebola and Marburg viruses have shown that this compound treatment significantly increases survival rates, confirming its broad anti-filovirus activity in vivo.

| Virus Model | Animal Model | Dosage (mg/kg) | Dosing Schedule | Survival Rate (%) | Reference |

| Mouse-adapted EBOV | BALB/c Mice | 12 | Twice Daily (BID) | 100 | [3][5] |

| Mouse-adapted MARV | BALB/c Mice | 12 | Once Daily (SID) | 80 | [2][5] |

| Mouse-adapted MARV | BALB/c Mice | 12 | Twice Daily (BID) | 90 | [2][5] |

In the Marburg virus model, a twice-daily dose of 12 mg/kg resulted in 90% survival, while a once-daily administration of the same dose led to 80% survival[2][5]. A 100% survival rate was achieved in the mouse-adapted Ebola virus model with a 12 mg/kg twice-daily regimen[5]. These data strongly support the potential of this compound as a pan-filovirus therapeutic agent.

Key Experimental Protocols

Reproducible and standardized assays are crucial for evaluating antiviral candidates. The following sections detail the core methodologies used to establish the anti-filovirus profile of this compound.

Filovirus Pseudovirion Entry Assay

This assay utilizes a safe, replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the filovirus GP. The viral core carries a reporter gene, such as luciferase, allowing for quantitative measurement of viral entry into host cells. It is a BSL-2 compatible method for specifically studying the entry phase of the viral lifecycle.

Methodology:

-

Cell Seeding: Plate permissive host cells (e.g., 293T or Vero E6) in 96-well plates and incubate to allow for adherence.

-

Compound Treatment: Pre-treat cells with serial dilutions of this compound or vehicle control for 1 hour.

-

Infection: Infect the treated cells with a standardized amount of filovirus GP-pseudotyped virions.

-

Incubation: Incubate the infected plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Analysis: Calculate the percent inhibition relative to vehicle-treated controls and determine the EC50 value by non-linear regression.

Native Filovirus Plaque Assay

This gold-standard virology assay quantifies the amount of infectious, replication-competent virus in a sample. It is used to determine viral titers and assess the ability of a compound to inhibit the complete viral replication cycle. This work must be conducted in a BSL-4 laboratory.

Methodology:

-

Cell Plating: Seed a confluent monolayer of permissive cells (e.g., Vero E6) in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with serial dilutions of the virus stock in the presence of various concentrations of this compound. Allow the virus to adsorb for 1 hour.

-

Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding this compound concentration. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for 7-10 days until plaques are visible.

-

Fixation and Staining: Fix the cells with a formalin solution and stain with a crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Quantification: Count the number of plaques at a specific dilution to calculate the viral titer in plaque-forming units per milliliter (PFU/mL) and assess the reduction in titer due to the drug.

In Vivo Murine Model of Filovirus Disease

Animal models are essential for evaluating the efficacy and safety of antiviral candidates in a whole-organism context. Mouse-adapted strains of EBOV and MARV that cause lethal disease in mice are commonly used.

Methodology:

-

Acclimatization: House BALB/c mice under appropriate BSL-4 conditions for a period of acclimatization.

-

Infection: Challenge groups of mice via intraperitoneal (IP) injection with a lethal dose of mouse-adapted EBOV or MARV.

-

Treatment: Begin treatment at a specified time post-infection (e.g., day 0). Administer this compound (e.g., 12 mg/kg) or a vehicle control via the IP route on a defined schedule (e.g., once or twice daily) for a set duration (e.g., 9 days).

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and record survival for a period of 21-28 days.

-

Analysis: Compare the survival curves of the this compound-treated group with the vehicle-control group using statistical methods (e.g., Kaplan-Meier survival analysis).

Discussion and Future Directions

The cumulative evidence strongly supports this compound as a viable lead candidate for a broad-spectrum, host-targeted anti-filovirus therapeutic. Its efficacy has been demonstrated against multiple filoviruses in vitro and, critically, in lethal animal models of both Ebola and Marburg virus disease[2][3][5]. The mechanism, targeting a late stage of viral entry, is a well-validated strategy for antiviral development[5][11].

However, the clinical path for this compound itself is complicated by its known side effect profile, particularly the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia[5][7]. This risk led to its withdrawal from the market in the United States[5]. While the risk-benefit calculation may be different in the context of a high-consequence filovirus infection, these safety concerns are significant.

Therefore, future research should focus on two primary tracks:

-

Further Preclinical Evaluation: The efficacy of this compound should be evaluated in more advanced animal models, such as non-human primates, which more closely recapitulate human filovirus disease.

-

Analogue Development: this compound serves as an excellent chemical scaffold for medicinal chemistry efforts. The goal should be to design and synthesize new analogues that retain the potent anti-filovirus activity while engineering out the cardiotoxic liabilities[5]. Understanding the precise binding interaction with the viral GP could guide the rational design of safer, more potent next-generation inhibitors with a similar pan-filovirus mechanism of action[2][5].

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. The Calcium Channel Blocker this compound Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a Small-Molecule Entry Inhibitor for Filoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mining of Ebola virus entry inhibitors identifies approved drugs as two-pore channel pore blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Quantifying Bepridil's Antiviral Effects

Introduction

Bepridil is a calcium channel blocker historically used for the treatment of angina.[1] Recent drug repurposing efforts have identified it as a potent inhibitor of various viruses, including filoviruses like Ebola (EBOV) and Marburg (MARV), as well as coronaviruses such as SARS-CoV-2.[2][3] Its multifaceted mechanism of action, targeting both host and viral factors, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.[4][5] These application notes provide a comprehensive overview of the quantitative effects of this compound on viral entry and replication and offer detailed protocols for researchers to assess its antiviral efficacy in a laboratory setting.

Mechanism of Antiviral Action

This compound's antiviral activity stems from a dual mechanism that can interfere with different stages of the viral life cycle.

-

Against SARS-CoV-2: this compound demonstrates a two-pronged attack. Firstly, as a basic molecule, it can raise the pH of endosomes.[2][6] This is significant because the endocytic pathway is a key route for SARS-CoV-2 entry, and an acidic environment is crucial for the fusion of the viral and endosomal membranes.[7] Secondly, it has been shown to inhibit the virus's main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[2][6][8] By targeting both host-dependent entry and virus-specific replication processes, this compound can effectively slow down the infection.[7]

-

Against Filoviruses (Ebola, Marburg): For viruses like EBOV and MARV, this compound inhibits a late stage of viral entry.[3] Evidence suggests it may directly bind to the viral glycoprotein (GP), preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[3][5] Another proposed mechanism is the inhibition of calcium signaling or two-pore channels (TPCs) within the endolysosomal system, which are essential for viral trafficking and fusion.[3][9]

Data Presentation

The following tables summarize the quantitative data on this compound's efficacy against SARS-CoV-2 and filoviruses from published studies.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

| Cell Line | Efficacy Metric | Value (µM) | Multiplicity of Infection (MOI) | Assay Type |

| Vero E6 | EC50 | 0.86 | 0.5 | Viral Yield Reduction |

| A549/ACE2 | EC50 | 0.46 | 0.5 | Viral Yield Reduction |

| Vero E6 | Complete CPE Inhibition | 5 - 6.25 | Not Specified | Microneutralization |

| A549 | Complete CPE Inhibition | 6.25 | Not Specified | Microneutralization |

| Vero E6 | CC50 | > 25 | N/A | Cytotoxicity Assay |

| A549/ACE2 | CC50 | > 50 | N/A | Cytotoxicity Assay |

Data sourced from references[2][7].

Table 2: In Vitro & In Vivo Efficacy of this compound against Filoviruses

| Virus | Model System | Efficacy Metric | Value | Assay/Treatment Details |

| Marburg Virus (MARV) | Vero E6 Cells | IC50 | 5.99 ± 1.05 µM | Cell-based immunoassay (VP40 staining) |

| Ebola Virus (EBOV) | Mouse Model | Survival Rate | 100% | 12 mg/kg, twice daily, starting day of exposure |

| Marburg Virus (MARV) | Mouse Model | Survival Rate | 80% | 12 mg/kg, once daily |

| Marburg Virus (MARV) | Mouse Model | Survival Rate | 90% | 12 mg/kg, twice daily |

Data sourced from references[3][10].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism against SARS-CoV-2.

Caption: this compound inhibits the late stage of filovirus entry.

Caption: Workflow for the Viral Yield Reduction Assay.

Experimental Protocols

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, ensuring that observed antiviral effects are not due to cell death. This is used to calculate the 50% cytotoxic concentration (CC50).

Materials:

-

Host cell line (e.g., Vero E6, A549/ACE2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 100-200 µM with 2-fold or 3-fold dilutions. Include a "no drug" (vehicle control, e.g., DMSO) and a "cells only" (no drug, no vehicle) control.

-

Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: Viral Yield Reduction Assay

Objective: To quantify the reduction in infectious virus particles produced by infected cells in the presence of this compound. This is used to determine the 50% effective concentration (EC50).

Materials:

-

Host cell line

-

Virus stock of known titer

-

Complete growth medium and infection medium (lower serum, e.g., 2% FBS)

-

This compound stock solution

-

24-well or 48-well plates

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate for 24 hours to reach ~90% confluency.

-

Pre-treatment: Remove the growth medium. Pre-treat the cells by adding infection medium containing serial dilutions of this compound for 2 hours at 37°C.[2] Ensure concentrations are well below the calculated CC50. Include vehicle controls.

-

Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.5.[2]

-

Incubation: Incubate the plates for the duration of one viral replication cycle (e.g., 48-72 hours for SARS-CoV-2).[2]

-

Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virus.

-

Titration: Determine the viral titer in each supernatant sample using a standard plaque assay or TCID50 assay on fresh host cell monolayers.

-

Analysis: Calculate the percentage of viral yield inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Microneutralization Assay (CPE Reduction)

Objective: To assess the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

Host cell line

-

Virus stock

-

This compound stock solution

-

96-well plates

-

Infection medium

-

Microscope

-

Cell viability stain (e.g., Crystal Violet or Neutral Red)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow overnight to form a confluent monolayer.

-

Compound Dilution: In a separate plate, prepare 2-fold serial dilutions of this compound.

-

Virus Addition: Add a fixed amount of virus (e.g., 100 TCID50) to each well containing the this compound dilutions. Incubate this drug-virus mixture for 1-2 hours at 37°C.

-

Infection: Remove the medium from the cell plate and transfer the drug-virus mixtures onto the cell monolayers.

-

Controls: Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.

-

Incubation: Incubate the plate for 3-5 days, or until at least 80% CPE is visible in the virus control wells.[11]

-

CPE Assessment:

-

Visual: Observe each well under a microscope and score for the presence or absence of CPE.

-

Quantitative: Fix the cells with formalin and stain with a 0.1% crystal violet solution. After washing and drying, solubilize the dye and read the absorbance at ~570 nm.

-

-

Analysis: Calculate the percentage of CPE reduction for each concentration compared to the virus control. The lowest concentration of this compound that completely inhibits CPE can be reported.[7] Alternatively, an EC50 can be calculated from the dose-response curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Calcium Channel Blocker this compound Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is potent against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 7. This compound is potent against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

Application of Bepridil in Studying Chemoresistance in Cancer Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil, a calcium channel blocker, has demonstrated significant potential as a tool for studying and potentially reversing chemoresistance in cancer cells.[1][2] Chemoresistance, a major obstacle in cancer therapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] this compound has been shown to counteract this mechanism, primarily by inhibiting the function of P-gp.[1][5] These application notes provide a comprehensive overview of the use of this compound in chemoresistance research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound's primary mechanism in reversing chemoresistance involves the direct inhibition of P-glycoprotein.[1] It is believed to interact with the drug-binding sites on P-gp, thereby competitively inhibiting the efflux of chemotherapeutic agents.[1][6] Additionally, this compound's ability to modulate intracellular calcium levels and interact with calmodulin may also contribute to its chemosensitizing effects.[7][8] Some studies also suggest that this compound may influence the expression of genes related to drug resistance.[9]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance

| Cell Line | Cancer Type | This compound Concentration (µM) | Doxorubicin IC50 without this compound (nM) | Doxorubicin IC50 with this compound (nM) | Fold Reversal of Resistance | Reference |

| 2780AD | Human Ovarian Carcinoma | 4 | >1000 | ~200 | >5 | [1] |

| CHRC5 | Chinese Hamster Ovary | 4 | ~1500 | ~50 | 30 | [1] |

| FL5.12/Doxo | Murine Hematopoietic | Not specified | 30 | Not specified | Not applicable | [10] |

| MCF-7 | Human Breast Cancer | Not specified | 8306 | Not specified | Not applicable | [5] |

Table 2: Effect of this compound on Drug Accumulation and Efflux

| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Effect | Reference |

| 2780AD | Human Ovarian Carcinoma | 16.5 | [¹⁴C]Doxorubicin accumulation | Increased accumulation from 52 to ~90 pmol/10⁶ cells | [1] |

| CHRC5 | Chinese Hamster Ovary | 16.5 | [¹⁴C]Doxorubicin accumulation | Increased accumulation to near-sensitive cell levels | [1] |

| 2780AD | Human Ovarian Carcinoma | Dose-dependent | Doxorubicin efflux | Inhibition of efflux | [1] |

| MCF7R | Human Breast Cancer | Not specified | Rhodamine 123 accumulation | Increased accumulation (General P-gp inhibition assay) | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.

Materials:

-

Cancer cell lines (e.g., doxorubicin-resistant and sensitive parental lines)

-

Complete cell culture medium

-

This compound hydrochloride

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in culture medium.

-

Prepare solutions of this compound at the desired concentrations (e.g., 1, 2, 4 µM).

-

Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Rhodamine 123 Efflux Assay

This flow cytometry-based assay measures the efflux pump activity of P-glycoprotein.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound hydrochloride

-

Rhodamine 123 (stock solution in DMSO)

-

Verapamil (positive control for P-gp inhibition)

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer

Protocol:

-

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with this compound (e.g., 10 µM) or Verapamil (e.g., 50 µM) for 30 minutes at 37°C. Include an untreated control.

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold FACS buffer.

-

Resuspend the cells in fresh, pre-warmed culture medium (efflux medium) with or without this compound/Verapamil.

-

Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.

-

At desired time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension and place them on ice to stop the efflux.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

-

A higher fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[12][13]

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Materials:

-

P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cell lines)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

-

This compound hydrochloride

-

Verapamil (positive control activator)

-

Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)

-

ATP

-

Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

-

96-well plate

-

Plate reader

Protocol:

-

Prepare dilutions of this compound and Verapamil in the assay buffer.

-

In a 96-well plate, add the P-gp membrane vesicles (5-10 µg of protein per well).

-

Add the test compounds (this compound, Verapamil) and control (assay buffer) to the wells.

-

To a set of control wells, add sodium orthovanadate (final concentration 1 mM) to determine the P-gp specific ATPase activity.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP (final concentration 5 mM).

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding the colorimetric reagent for Pi detection.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the amount of Pi released by subtracting the absorbance of the vanadate-treated wells (non-P-gp ATPase activity) from the total ATPase activity. An increase in Pi release in the presence of an activator like verapamil indicates P-gp stimulation, while a compound like this compound may show complex effects, including inhibition of basal or verapamil-stimulated activity.[6][14][15]

Mandatory Visualizations

Caption: this compound inhibits P-glycoprotein, increasing intracellular drug levels and promoting apoptosis.

Caption: Workflow for determining this compound's chemosensitizing effect using a cell viability assay.

Caption: this compound may modulate chemoresistance by affecting Ca²⁺ signaling and calmodulin.

References

- 1. Potentiation of doxorubicin cytotoxicity by the calcium antagonist this compound in anthracycline-resistant and -sensitive cell lines. A comparison with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in combination with anthracyclines to reverse anthracycline resistance in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects on calmodulin of this compound, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound reverses atrial electrical remodeling and L-type calcium channel downregulation in a canine model of persistent atrial tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Application Notes: In Vivo Imaging of Bepridil's Effects on Tumor Microenvironments

Introduction

Bepridil is a non-selective calcium channel blocker originally used for cardiovascular disorders.[1] Emerging research has highlighted its potential as a repurposed anti-cancer agent, demonstrating efficacy against various cancer types including ovarian, leukemia, and brain tumors.[1][2][3][4] this compound's mechanism of action extends beyond calcium channel blockade; it also inhibits sodium and potassium channels and modulates calmodulin, an intracellular calcium receptor.[1][5] These actions disrupt key cellular processes in cancer cells, leading to reduced proliferation, migration, and invasion, and in some cases, the reversal of aggressive phenotypes like the epithelial-mesenchymal transition (EMT).[1][4]

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression, metastasis, and therapeutic response.[6] In vivo imaging techniques are indispensable for studying the dynamic interactions within the TME in a physiologically relevant context.[7] Techniques such as intravital microscopy (IVM), bioluminescence imaging (BLI), and functional imaging of ion signaling provide unprecedented opportunities to visualize this compound's impact on the TME in real-time.[6][8][9] These application notes provide an overview and detailed protocols for utilizing in vivo imaging to investigate the therapeutic effects of this compound on the tumor microenvironment.

This compound's Mechanism of Action in Cancer

This compound exerts its anti-tumor effects through multiple pathways. Its primary action is the blockade of calcium influx, which disrupts the intracellular calcium signaling that is crucial for cancer cell proliferation and survival.[2][10] Additionally, this compound has been shown to inhibit the NOTCH1 signaling pathway, a key regulator of cell fate and proliferation in cancers like chronic lymphocytic leukemia (CLL).[3] In ovarian cancer, this compound can reverse the TGF-β1-induced EMT, a process critical for metastasis, by downregulating key markers such as vimentin, β-catenin, and Snail.[4]

References

- 1. Suppression of Metastatic Ovarian Cancer Cells by this compound, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhances in vitro antitumor activity of antiestrogens in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 6. Intravital Microscopy for Imaging the Tumor Microenvironment in Live Mice | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | Volume imaging to interrogate cancer cell-tumor microenvironment interactions in space and time [frontiersin.org]

- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Utilizing Bepridil to Explore Mechanisms of Cardiac Arrhythmia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile that also includes the inhibition of fast sodium channels and various potassium channels.[1][2][3] This multi-channel blocking capability makes it a valuable pharmacological tool for investigating the intricate mechanisms underlying cardiac arrhythmias. This compound has demonstrated efficacy in treating certain arrhythmias, such as atrial fibrillation and ventricular tachyarrhythmias, but it also carries a risk of proarrhythmic effects, including Torsades de Pointes (TdP).[4][5][6] This dual action underscores its utility in studying the delicate balance of ion channel function in maintaining normal cardiac rhythm and the pathological alterations that lead to arrhythmias.

These application notes provide a comprehensive guide for utilizing this compound to explore the mechanisms of cardiac arrhythmia in a research setting. Detailed protocols for key in vitro and ex vivo experiments are provided, along with a summary of quantitative data on its ion channel inhibitory effects.

Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, as reported in the literature. These values are crucial for designing experiments and interpreting results.

| Ion Channel/Current | Species/Cell Type | IC50 / K_d_ | Reference(s) |

| Calcium Channels | |||

| L-type Ca²⁺ Current (I_Ca,L_) | Guinea-pig ventricular myocytes | 0.5 µM | |

| T-type Ca²⁺ Current (I_Ca,T) | 0.4–10.6 µmol·L⁻¹ | [7] | |

| Sodium Channels | |||

| Na⁺ Current (I_Na_) | Guinea-pig ventricular myocytes | 40 µM (holding potential -90 mV) | [8] |

| Na⁺ Current (I_Na_) | Guinea-pig ventricular myocytes | 342 µM (holding potential -140 mV) | [8] |

| Na⁺ Current (I_Na_) | Neonatal rat ventricular cells | 30 µM | |

| Potassium Channels | |||

| Rapidly activating delayed rectifier K⁺ current (I_Kr) | Guinea-pig | 13.2 µM | [4][7] |

| Slowly activating delayed rectifier K⁺ current (I_Ks_) | Guinea-pig | 6.2 µM | [4][7] |

| Inward-rectifier K⁺ current (I_K1_) | Neonatal cardiac myocytes | 2.7 µM | [4] |

| ATP-sensitive K⁺ channel (I_KATP_) | 6.6 µM | [4][9] | |

| Na⁺-activated K⁺ channel (I_KNa_) | 2.2 µM | [10] | |

| TWIK-related potassium channel (TREK-1) | HEK-293 cells (baseline) | 0.59 µM | [4] |

| TWIK-related potassium channel (TREK-1) | HEK-293 cells (BL1249 activated) | 4.08 µM | [4] |

| Big conductance Ca²⁺-activated K⁺ channel (BKca) | 1.866 µM | [4][9] | |

| Other Targets | |||

| Na⁺/Ca²⁺ Exchanger (NCX) | Guinea pig cardiac ventricular cells | 8.1 µM | [11] |

| Calmodulin (CaM) | K_i_ = 2.2 µM |

Signaling Pathways and Mechanisms of Action

This compound's multifaceted effects on cardiac electrophysiology stem from its ability to modulate multiple ion channels and intracellular signaling pathways.

Caption: this compound's multi-target mechanism of action on cardiac ion channels and intracellular proteins.

Experimental Protocols